4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
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Overview
Description
4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is a complex organic compound with the molecular formula C16H20N2 It is a derivative of cyclopenta[b]quinoline and features a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound under specific conditions. For example, the photoinduced contraction of an allomaltol ring followed by intramolecular cyclization of an unstable α-hydroxy-1,2-diketone intermediate can be used . The reaction conditions often require the presence of a side chain amide function as a trapping element for the final cyclization step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe for studying biological systems due to its unique structure.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The imine group may play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydrocyclopenta[b]indole: This compound shares a similar core structure but lacks the butyl group and imine functionality.
Cyclopenta[b]quinoline derivatives: Various derivatives of cyclopenta[b]quinoline can be compared based on their substituents and functional groups.
Uniqueness
4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine is unique due to the presence of both the butyl group and the imine functionality
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C16H20N2/c1-2-3-11-18-14-9-5-4-7-12(14)16(17)13-8-6-10-15(13)18/h4-5,7,9,17H,2-3,6,8,10-11H2,1H3 |
InChI Key |
NQLQTWGITUWPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
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